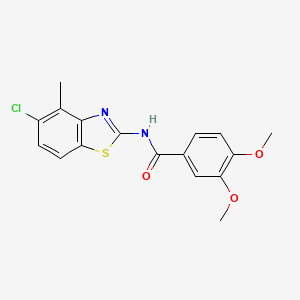

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-9-11(18)5-7-14-15(9)19-17(24-14)20-16(21)10-4-6-12(22-2)13(8-10)23-3/h4-8H,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPMIJFVTWSKHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination and Methylation: The benzothiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.

Coupling with Dimethoxybenzamide: The chlorinated and methylated benzothiazole is then coupled with 3,4-dimethoxybenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the benzothiazole ring or the amide group, potentially yielding amine derivatives.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies might focus on its interactions with biological targets, such as enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can engage in π-π interactions or hydrogen bonding, while the dimethoxybenzamide moiety can enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three structurally related benzamide derivatives (Table 1), highlighting differences in substituents, molecular weight, and biological activity.

Table 1: Comparative Analysis of Key Benzamide Derivatives

*Estimated based on the molecular formula C₁₇H₁₅ClN₂O₃S (342.8 g/mol).

Key Structural Differences and Implications

Core Heterocycle: The target compound’s benzothiazole core differs from the thiazole () and thiadiazole () rings in analogs. Benzothiazoles are known for enhanced metabolic stability compared to thiazoles due to aromaticity and rigidity .

Benzamide Substituents: The 3,4-dimethoxy group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing fluoro groups in ’s analog. This difference could modulate interactions with enzymatic targets like PFOR (pyruvate:ferredoxin oxidoreductase), a key enzyme in anaerobic pathogens . Isoxaben () employs a 4-acetylamino group, which may enhance herbicidal activity through specific plant enzyme inhibition, a mechanism less relevant to the target compound’s inferred antiparasitic role.

The chloro and methyl groups could enhance potency compared to non-halogenated analogs . Isoxaben’s thiadiazole core and cyclohexyl group () confer herbicidal specificity, illustrating how heterocycle choice dictates target organism selectivity .

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound with a unique chemical structure that has garnered attention in medicinal chemistry and biological research. With the molecular formula , this compound features a benzothiazole ring and a dimethoxybenzamide moiety, making it a potential candidate for various pharmacological applications.

Chemical Structure and Properties

The compound's structure is characterized by:

- Benzothiazole Ring : A bicyclic structure that contributes to its biological activity.

- Dimethoxybenzamide Moiety : Enhances binding affinity to biological targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C17H15ClN2O3S |

| Molecular Weight | 348.83 g/mol |

| CAS Number | 912764-02-4 |

The biological activity of this compound is primarily attributed to its interactions with specific biological targets such as enzymes and receptors. The benzothiazole ring can participate in π-π interactions and hydrogen bonding , while the dimethoxy groups may enhance lipophilicity and binding affinity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:

- In vitro studies demonstrated efficacy against various bacterial strains.

Anticancer Potential

Preliminary investigations suggest that this compound may inhibit the growth of cancer cells via:

- Induction of apoptosis in malignant cells.

Case Study Example

A study published in Medicinal Chemistry evaluated the anticancer effects of benzothiazole derivatives. The results indicated that modifications on the benzothiazole ring significantly influenced cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | Moderate antimicrobial |

| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methoxybenzamide | Lower anticancer activity |

| N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide | High cytotoxicity |

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide?

Answer:

The synthesis involves two key stages:

- Benzothiazole Core Formation : Cyclization of 2-aminothiophenol derivatives with carboxylic acid precursors under acidic conditions. For example, 5-chloro-4-methylbenzoic acid is reacted with thioamide intermediates to form the benzothiazole ring .

- Amide Coupling : The benzamide moiety is introduced via coupling reactions. A common method involves reacting 3,4-dimethoxybenzoyl chloride with the amine group of the benzothiazole core in pyridine or dichloromethane, using triethylamine as a base to neutralize HCl .

Optimization Tips : - Use anhydrous solvents (e.g., DMF or chloroform) to prevent hydrolysis.

- Maintain temperatures between 0–5°C during coupling to minimize side reactions.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to ensure >95% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For example, methoxy groups resonate at δ ~3.8–4.0 ppm, while benzothiazole protons appear downfield (δ ~7.5–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% required for biological assays) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ = 377.0652 for C₁₇H₁₆ClN₃O₃S) validates molecular formula .

Advanced: How do substituents (e.g., chloro, methoxy) influence the compound’s reactivity and bioactivity?

Answer:

- Chloro Group : The electron-withdrawing Cl at the 5-position on the benzothiazole ring enhances electrophilicity, facilitating nucleophilic substitutions. It also increases lipophilicity, improving membrane permeability in cellular assays .

- Methoxy Groups : The 3,4-dimethoxybenzamide moiety contributes to π-π stacking with enzyme active sites (e.g., kinase ATP pockets). Methoxy groups at these positions reduce metabolic degradation compared to hydroxyl analogs .

Experimental Validation : - Replace Cl with F or Br to study steric/electronic effects on enzyme inhibition (e.g., IC₅₀ shifts in kinase assays) .

- Use DFT calculations to map electrostatic potential surfaces and predict reactivity .

Advanced: What strategies resolve contradictions in biological activity data across different assays?

Answer:

Contradictions often arise from:

- Assay Conditions : Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter redox-sensitive benzothiazole stability. Standardize buffer systems (e.g., PBS at pH 7.4 ± 0.1) .

- Cell Line Heterogeneity : Test cytotoxicity in multiple lines (e.g., HeLa, MCF-7) using MTT assays. IC₅₀ values may vary due to differential expression of target enzymes .

Mitigation Approach : - Include positive controls (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability.

- Perform dose-response curves in triplicate and apply statistical models (e.g., Hill equation) to quantify efficacy .

Advanced: What is the hypothesized mechanism of action for this compound in anticancer research?

Answer:

The compound likely targets:

- Tyrosine Kinases : The benzothiazole core mimics ATP’s adenine ring, competing for binding in kinase domains. Docking studies show hydrogen bonds between the amide group and kinase hinge regions (e.g., EGFR T790M mutant) .

- Thioredoxin Reductase (TrxR) : The chloro-substituted benzothiazole may act as a Michael acceptor, covalently modifying the selenocysteine residue in TrxR’s active site, inducing oxidative stress in cancer cells .

Validation Methods : - Use X-ray crystallography to resolve co-crystal structures with target enzymes (resolution ≤2.0 Å) .

- Measure ROS levels in treated cells via DCFDA fluorescence to confirm TrxR inhibition .

Basic: How can researchers optimize solubility for in vitro assays?

Answer:

- Solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). For aqueous dilution, use cyclodextrin-based solubilizers .

- Structural Modifications : Introduce polar groups (e.g., -SO₃H) at the benzamide’s para position to enhance solubility without compromising activity .

Advanced: What computational tools predict the compound’s ADMET properties?

Answer:

- SwissADME : Predicts bioavailability (LogP = 3.2), GI absorption (high), and CYP450 interactions (CYP3A4 substrate) .

- Molecule Optimization : Reduce LogP from 3.2 to <2.5 by replacing methoxy with morpholine to improve aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.